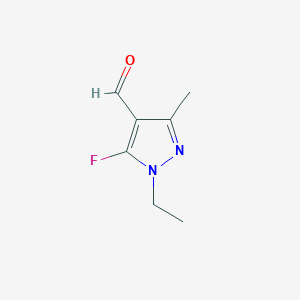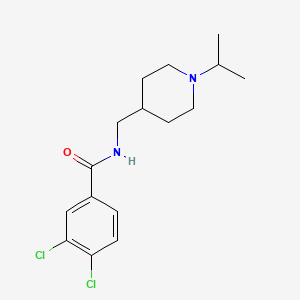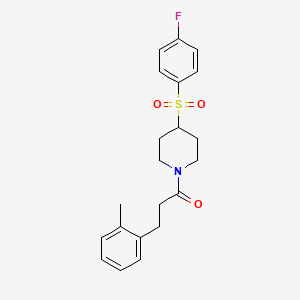
1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the fifth position, a methyl group at the third position, and an aldehyde group at the fourth position. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylating and fluorinating agents. One common method includes the use of ethyl bromide and a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the first position and the fluorine atom at the fifth position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The fluorine atom enhances the compound’s binding affinity to certain receptors by participating in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of the target proteins and pathways, resulting in the observed biological effects .
類似化合物との比較
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom at the fifth position.
1-Ethyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a chlorine atom instead of fluorine.
1-Methyl-5-fluoro-3-ethyl-1H-pyrazole-4-carbaldehyde: The positions of the ethyl and methyl groups are swapped
Uniqueness: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to biological targets, making it a valuable scaffold for drug development and other applications .
特性
IUPAC Name |
1-ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJHMKHVJHMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)


![4-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)
![2-[(4-chloropyridin-2-yl)formamido]acetic acid](/img/structure/B2671505.png)

![ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate](/img/structure/B2671508.png)
![3,4-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2671511.png)
![3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2671513.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)
